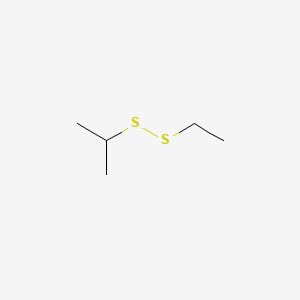

Ethyl isopropyl disulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl isopropyl disulfide belongs to the class of organic compounds known as dialkyldisulfides. These are organic compounds containing a disulfide group R-SS-R' where R and R' are both alkyl groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in garden onion and onion-family vegetables. This makes this compound a potential biomarker for the consumption of these food products.

Analyse Chemischer Reaktionen

Thiol-Disulfide Exchange Reactions

Ethyl isopropyl disulfide undergoes thiol-disulfide exchange in biological and chemical systems. This reaction is initiated by nucleophilic attack from a thiolate ion (RS⁻), leading to bond reorganization:

RSSR’+R”S−→R”SSR+R’S−

Key findings:

-

The reaction rate is influenced by steric hindrance from the isopropyl group, which reduces reactivity compared to linear disulfides like dimethyl disulfide .

-

In enzymatic contexts (e.g., glutathione transferases), the disulfide bond is cleaved via thioltransferase activity, forming mixed disulfides with glutathione .

Reduction to Thiols

This compound is reduced to ethanethiol and 2-propanethiol by strong reductants:

C2H5SSCH(CH3)2+2H++2e−→C2H5SH+HSCH(CH3)2

Agents such as NaBH₄ or dithiothreitol (DTT) drive this reaction, with efficiency dependent on pH (optimal above 8.3) .

Oxidation

Oxidation by atmospheric oxygen or peroxides yields sulfenic/sulfonic acids or thiosulfinates. For example:

C2H5SSCH(CH3)2+[O]→C2H5S(O)SCH(CH3)2

Reactivity decreases with branching due to steric effects .

Atmospheric Photo-Oxidation

This compound reacts with hydroxyl radicals (·OH) in the atmosphere:

| Property | Value | Source |

|---|---|---|

| Hydroxyl radical rate constant | 5.2×10−11cm3/molecule\cdotps | |

| Half-life in air | 0.52 hours |

Biodegradation

The compound exhibits low biodegradability:

| Model | Probability | Readily Biodegradable? |

|---|---|---|

| MITI (linear) | 0.31 | No |

| MITI (nonlinear) | 0.26 | No |

Data indicate persistence in soil (75.7% environmental distribution) and sediment (0.7%) .

Toxicological Redox Cycling

In biological systems, this compound participates in redox cycling, generating reactive oxygen species (ROS):

-

Thiol exchange with glutathione forms a mercaptan intermediate.

-

One-electron oxidation produces a thiyl radical (RS⋅).

-

Radical propagation generates hydroxyl radicals (⋅OH), causing oxidative stress .

Branched alkyl chains reduce radical stability, moderating toxicity compared to smaller disulfides like DMDS .

Comparative Reactivity

The table below compares key reactivity parameters among disulfides:

| Disulfide | log Kow | Water Solubility (g/L) | t1/2 (·OH, h) |

|---|---|---|---|

| Ethyl isopropyl | 3.27 | 0.14 | 0.52 |

| Dimethyl | 1.77 | 2.50 | 0.56 |

| Diethyl | 2.86 | 0.36 | 0.54 |

Eigenschaften

CAS-Nummer |

53966-36-2 |

|---|---|

Molekularformel |

C5H12S2 |

Molekulargewicht |

136.3 g/mol |

IUPAC-Name |

2-(ethyldisulfanyl)propane |

InChI |

InChI=1S/C5H12S2/c1-4-6-7-5(2)3/h5H,4H2,1-3H3 |

InChI-Schlüssel |

PUUCPZKSTXFGOC-UHFFFAOYSA-N |

SMILES |

CCSSC(C)C |

Kanonische SMILES |

CCSSC(C)C |

Key on ui other cas no. |

53966-36-2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.